3,4,5-trimethoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide
Overview
Description
3,4,5-trimethoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a morpholinosulfonyl group, and a benzo[d]thiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization. One common approach is to first synthesize the benzo[d]thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The morpholinosulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves coupling the trimethoxyphenyl group to the benzo[d]thiazole core, which can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3,4,5-trimethoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. The morpholinosulfonyl group may enhance the compound’s solubility and bioavailability, while the benzo[d]thiazole moiety can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
3,4,5-trimethoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinosulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S2/c1-28-16-10-13(11-17(29-2)19(16)30-3)20(25)23-21-22-15-5-4-14(12-18(15)32-21)33(26,27)24-6-8-31-9-7-24/h4-5,10-12H,6-9H2,1-3H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQMKMYAQCBHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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